molecular formula C9H14O2 B14761314 dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]

dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]

Cat. No.: B14761314
M. Wt: 154.21 g/mol
InChI Key: UFCDQZLLSOMAIZ-UHFFFAOYSA-N
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Description

Dihydro-3’H-7-oxaspiro[bicyclo[410]heptane-3,2’-furan] is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] typically involves the formation of a spirocyclopropane ring. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spirocyclopropane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The spirocyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: Used in the production of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] involves its interaction with molecular targets through its spirocyclopropane ring. This ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

spiro[7-oxabicyclo[4.1.0]heptane-3,2'-oxolane]

InChI

InChI=1S/C9H14O2/c1-3-9(10-5-1)4-2-7-8(6-9)11-7/h7-8H,1-6H2

InChI Key

UFCDQZLLSOMAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3C(C2)O3)OC1

Origin of Product

United States

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